molecular formula C13H11IO B009896 1-(Benzyloxy)-3-iodobenzene CAS No. 107623-21-2

1-(Benzyloxy)-3-iodobenzene

Cat. No.: B009896
CAS No.: 107623-21-2
M. Wt: 310.13 g/mol
InChI Key: QMKHOPJXDQAHBG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group at the first position and an iodine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-iodobenzene can be synthesized through various methods. One common approach involves the iodination of 1-(benzyloxy)benzene. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . Another method involves the halogen exchange reaction, where a brominated precursor is treated with a source of iodine, such as potassium iodide, in the presence of a copper catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions due to their efficiency and scalability. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-iodobenzene undergoes various chemical reactions, including:

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Coupling reactions result in biaryl compounds.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-iodobenzene
  • 1-(Benzyloxy)-4-iodobenzene
  • 1-(Benzyloxy)-3-bromobenzene

Comparison: 1-(Benzyloxy)-3-iodobenzene is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its brominated analog, it exhibits higher reactivity in coupling reactions due to the stronger electron-withdrawing effect of iodine .

Properties

IUPAC Name

1-iodo-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKHOPJXDQAHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401035
Record name 3-Iodobenzyloxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107623-21-2
Record name 1-Iodo-3-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107623-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodobenzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-iodo-3-(phenylmethoxy)
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Record name 3-Iodobenzyloxybenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (20 g, 0.5 mol) in dimethylformamide (300 ml), a solution of m-iodophenol (100 g, 0.454 mol}in dimethylformamide was added dropwise and then stirring was continued for 30 min at 70°±5° C. To this reaction mixture, benzyl chloride (57.4 g, 0.454 mol) was added dropwise and the reaction was continued for 2 hours at 100°±5° C. The resultant mixture was taken up in H2O (1l) and extracted with ethyl acetate. The organic extract was washed with H2O, dried over anhydrous MgSO4 and then evaporated. The residual solid was recrystallized from ethanol to give the title compound as white crystals; yield: 119.7 g; mp. 51.0°-53.0° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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